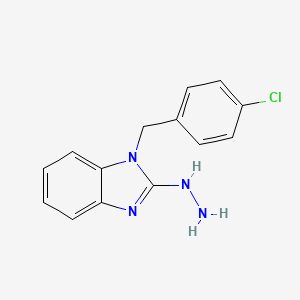
(1E)-N-hydroxy-1-(7-methoxy-1,3-benzodioxol-5-yl)-2-nitropropan-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[1-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-NITROPROPYLIDENE]HYDROXYLAMINE is a complex organic compound characterized by its unique structure, which includes a methoxy group, a benzodioxole ring, and a nitropropylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[1-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-NITROPROPYLIDENE]HYDROXYLAMINE typically involves multiple steps, starting with the preparation of the benzodioxole ring system. This can be achieved through the condensation of catechol with methylene chloride in the presence of a base. The nitropropylidene moiety is then introduced via a nitration reaction, followed by the formation of the hydroxylamine derivative through a reductive amination process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[1-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-NITROPROPYLIDENE]HYDROXYLAMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amines, nitroso compounds, and substituted benzodioxoles.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-[1-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-NITROPROPYLIDENE]HYDROXYLAMINE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for investigating cellular processes and signaling pathways.
Medicine
In medicine, (E)-N-[1-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-NITROPROPYLIDENE]HYDROXYLAMINE is being explored for its potential therapeutic properties. Its interactions with biological targets suggest it may have applications in the treatment of certain diseases, although further research is needed to fully understand its efficacy and safety.
Industry
In industrial applications, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for use in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (E)-N-[1-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-NITROPROPYLIDENE]HYDROXYLAMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular function and has potential therapeutic implications.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-[1-(2,3-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-NITROPROPYLIDENE]HYDROXYLAMINE
- (E)-N-[1-(6-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-NITROPROPYLIDENE]HYDROXYLAMINE
Uniqueness
Compared to similar compounds, (E)-N-[1-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-NITROPROPYLIDENE]HYDROXYLAMINE is unique due to the specific positioning of the methoxy group and the nitropropylidene moiety. These structural features influence its reactivity and interactions with molecular targets, making it distinct in its chemical and biological properties.
Properties
Molecular Formula |
C11H12N2O6 |
|---|---|
Molecular Weight |
268.22 g/mol |
IUPAC Name |
(NE)-N-[1-(7-methoxy-1,3-benzodioxol-5-yl)-2-nitropropylidene]hydroxylamine |
InChI |
InChI=1S/C11H12N2O6/c1-6(13(15)16)10(12-14)7-3-8(17-2)11-9(4-7)18-5-19-11/h3-4,6,14H,5H2,1-2H3/b12-10- |
InChI Key |
DOMDLSYYTBDDEZ-BENRWUELSA-N |
Isomeric SMILES |
CC(/C(=N/O)/C1=CC2=C(C(=C1)OC)OCO2)[N+](=O)[O-] |
Canonical SMILES |
CC(C(=NO)C1=CC2=C(C(=C1)OC)OCO2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7'-ethane-1,2-diylbis[8-(benzylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione]](/img/structure/B11476632.png)

![Ethyl 5-[(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B11476641.png)
![3-(3,4-dimethoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11476642.png)
![[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 3,6-di(4-pyridinyl)-](/img/structure/B11476643.png)
![6-(4-chlorobenzyl)-1-(3-chloro-2-methylphenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11476644.png)
![N-[2-(4,5-dimethoxy-2-{[(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)sulfonyl]amino}phenyl)ethyl]acetamide](/img/structure/B11476654.png)
![ethyl 5-[6-(5-chlorothiophen-2-yl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methylthiophene-3-carboxylate](/img/structure/B11476655.png)
![7-(4-hydroxy-3-methoxyphenyl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11476661.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-(thiophen-3-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11476671.png)
![2-{[4-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B11476673.png)
![2,4-dichloro-N-[2-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}amino)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide](/img/structure/B11476676.png)
![4-chloro-N-[(4-chlorophenyl)sulfonyl]-N-[4-(phenylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B11476685.png)
![methyl [4-(4-fluorophenyl)-2,5-dioxo-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B11476703.png)
